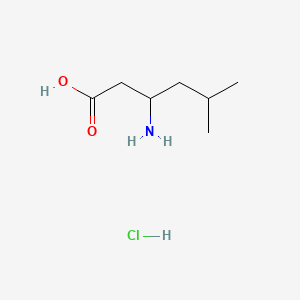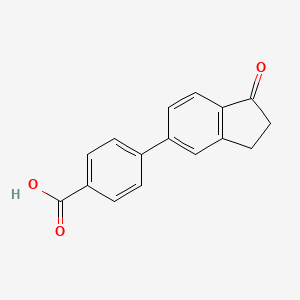
5/'-O-DMT-N2-phenylacetylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5/‘-O-DMT-N2-phenylacetylguanosine is a modified nucleoside, specifically a derivative of guanosine. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5/’-hydroxyl position and a phenylacetyl group at the N2 position of the guanine base. These modifications are often used in the synthesis of oligonucleotides, enhancing the stability and functionality of the nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5/'-O-DMT-N2-phenylacetylguanosine typically involves multiple steps:
-
Protection of the 5/'-Hydroxyl Group: : The 5/‘-hydroxyl group of guanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-DMT-guanosine.
-
Protection of the N2 Position: : The N2 position of the guanine base is protected by reacting 5/‘-O-DMT-guanosine with phenylacetyl chloride in the presence of a base like triethylamine. This step yields 5/’-O-DMT-N2-phenylacetylguanosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection reactions under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5/'-O-DMT-N2-phenylacetylguanosine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the DMT group using acidic conditions (e.g., trichloroacetic acid) and the phenylacetyl group using basic conditions (e.g., ammonia).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the N2 position.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid for DMT removal, ammonia or methylamine for phenylacetyl removal.
Substitution: Nucleophiles such as amines or thiols can react with the N2 position under mild conditions.
Major Products
Deprotected Guanosine: Removal of both protecting groups yields guanosine.
Substituted Derivatives: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
5/'-O-DMT-N2-phenylacetylguanosine has several applications in scientific research:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Drug Development: Investigated for its potential in developing antiviral and anticancer agents due to its ability to modify nucleic acid structures.
Biochemical Studies: Utilized in studying the interactions between nucleic acids and proteins, particularly in the context of DNA replication and repair mechanisms.
Wirkmechanismus
The mechanism of action of 5/'-O-DMT-N2-phenylacetylguanosine involves its incorporation into nucleic acids, where it can:
Stabilize Nucleic Acid Structures: The DMT and phenylacetyl groups enhance the stability of the nucleic acid by protecting against enzymatic degradation.
Alter Binding Affinities: The modifications can change the binding affinities of nucleic acids to proteins and other molecules, affecting processes such as transcription and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5/'-O-DMT-guanosine: Lacks the N2 phenylacetyl group, used primarily for protecting the 5/'-hydroxyl group.
N2-phenylacetylguanosine: Lacks the 5/'-O-DMT group, used for protecting the N2 position.
Uniqueness
5/‘-O-DMT-N2-phenylacetylguanosine is unique due to the dual protection of both the 5/’-hydroxyl and N2 positions, making it particularly useful in complex oligonucleotide synthesis where multiple protection steps are required.
This compound’s dual protection strategy provides enhanced stability and versatility in synthetic applications, distinguishing it from other similar nucleoside derivatives.
Eigenschaften
CAS-Nummer |
172965-92-3 |
|---|---|
Molekularformel |
C39H37N5O8 |
Molekulargewicht |
703.752 |
IUPAC-Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C39H37N5O8/c1-49-28-17-13-26(14-18-28)39(25-11-7-4-8-12-25,27-15-19-29(50-2)20-16-27)51-22-30-33(46)34(47)37(52-30)44-23-40-32-35(44)42-38(43-36(32)48)41-31(45)21-24-9-5-3-6-10-24/h3-20,23,30,32-34,37,46-47H,21-22H2,1-2H3,(H,41,43,45,48) |
InChI-Schlüssel |
WMCFRJHHHMRQHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6C5=NC(=NC6=O)NC(=O)CC7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




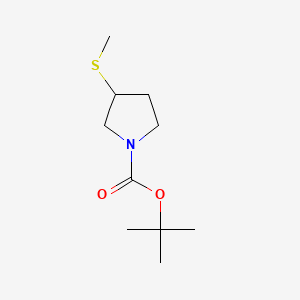
![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
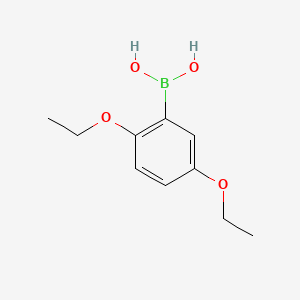
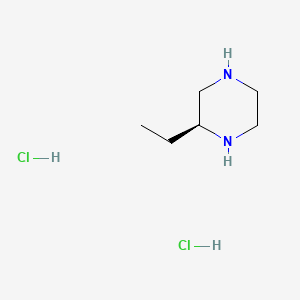


![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
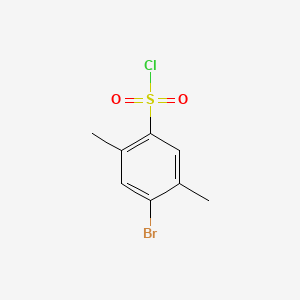
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
